molecular formula C28H26FN3O3 B2356527 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline CAS No. 866871-34-3

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline

Numéro de catalogue: B2356527
Numéro CAS: 866871-34-3
Poids moléculaire: 471.532
Clé InChI: YAEJISPLQSRPCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline is a quinoline-based compound characterized by a piperazine ring substituted with a 2-fluorophenyl group and a 4-methoxybenzoyl moiety at the quinoline core. Its molecular formula is C₂₉H₂₇FN₃O₃, with a molecular weight of 484.55 g/mol (hydrochloride salt: CAS 2097928-65-7) . The 2-fluorophenylpiperazine moiety is a common pharmacophore in central nervous system (CNS) drugs, suggesting possible serotonin or dopamine receptor modulation .

Propriétés

IUPAC Name

[4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3/c1-34-20-9-7-19(8-10-20)28(33)23-18-30-25-12-11-21(35-2)17-22(25)27(23)32-15-13-31(14-16-32)26-6-4-3-5-24(26)29/h3-12,17-18H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEJISPLQSRPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Biochemical Pathways

Given the broad spectrum of activity associated with piperazine derivatives, it’s likely that multiple biochemical pathways could be influenced by this compound.

Pharmacokinetics

The presence of the piperazine moiety in the compound structure is known to positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound could potentially have favorable ADME properties, but specific studies would be needed to confirm this.

Result of Action

Based on the known activities of piperazine derivatives, it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular level.

Activité Biologique

The compound 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline has garnered attention in pharmacological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with multiple functional groups, including:

  • A piperazine ring substituted with a fluorophenyl group .
  • A methoxy group at the 6-position of the quinoline.
  • A 4-methoxybenzoyl group at the 3-position.

The molecular formula is C26H24FN3O3SC_{26}H_{24}FN_3O_3S, and it exhibits a molecular weight of approximately 471.55 g/mol.

The biological activity of this compound is primarily attributed to its interaction with equilibrative nucleoside transporters (ENTs) . ENTs are crucial for the regulation of nucleoside levels within cells, influencing various pathways such as:

  • Nucleotide synthesis.
  • Regulation of adenosine, which plays a significant role in cellular signaling and metabolism.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including:

  • A431 (epidermoid carcinoma)
  • HT29 (colorectal carcinoma)

The compound's IC50 values were reported in low micromolar concentrations, indicating potent activity against these cell lines .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity. It was tested against several bacterial strains, demonstrating effective inhibition at varying concentrations. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with protein synthesis .

Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology evaluated the efficacy of this compound against the A431 cell line. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that the compound induces apoptosis through the intrinsic pathway, marked by increased levels of cytochrome c and activation of caspases .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. Time-kill assays revealed that it effectively reduced bacterial counts within 2 hours of exposure, suggesting rapid action against pathogens .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameIC50 (µM) - A431MIC (µg/mL) - S. aureusMechanism of Action
This Compound1532ENTs inhibition, apoptosis induction
Compound A2050DNA intercalation
Compound B1025Cell membrane disruption

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of piperazinylquinoline derivatives. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Potential Implications
Target Compound 2-Fluorophenylpiperazine, 4-methoxybenzoyl, 6-methoxyquinoline C₂₉H₂₇FN₃O₃ 484.55 Reference compound High lipophilicity; CNS activity likely
D10 () 2-Fluorophenylpiperazine, N-hydroxybenzamide C₂₈H₂₄FN₃O₃ 493.52 Benzamide replaces benzoyl; hydroxyl group Enhanced solubility; potential HDAC inhibition
C769-1055 () 4-Ethylpiperazine, 4-methoxybenzenesulfonyl C₂₃H₂₇N₃O₄S 441.55 Sulfonyl group replaces benzoyl; ethylpiperazine Reduced steric hindrance; altered receptor affinity
C769-1199 () 2-Methoxyphenylpiperazine, benzenesulfonyl C₂₆H₂₅N₃O₃S 459.57 Sulfonyl group; 2-methoxyphenyl Increased polarity; potential kinase inhibition
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline () Chloro, methylpiperazine, piperidine C₂₀H₂₆ClN₅ 379.91 Chlorine at C6; piperidine substituent Enhanced metabolic stability; antibacterial activity

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 2-fluorophenylpiperazine group in the target compound and D10 enhances binding to serotonin receptors (e.g., 5-HT₁A) compared to non-fluorinated analogues . Benzoyl vs.

Methoxy Positioning: The 6-methoxy group in the target compound and D10 stabilizes the quinoline core via intramolecular hydrogen bonding, as evidenced by NMR shifts (δ 3.85 ppm for OCH₃ in D10) .

Pharmacokinetic Profiles :

  • The target compound’s logP (estimated 4.2) is higher than sulfonyl-containing analogues (logP ~3.5–3.8), suggesting better blood-brain barrier penetration but higher hepatic clearance risk .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.